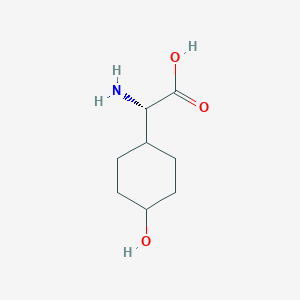

(S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid

Description

Properties

IUPAC Name |

(2S)-2-amino-2-(4-hydroxycyclohexyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h5-7,10H,1-4,9H2,(H,11,12)/t5?,6?,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYYCZADDHYKLF-AHXFUIDQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1[C@@H](C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 2 Amino 2 4 Hydroxycyclohexyl Acetic Acid

Exploration of De Novo Synthetic Routes to the Core Structure

The de novo synthesis of the (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid core structure requires a strategic approach to assemble the functionalized cyclohexyl ring and the amino acid moiety. These routes often begin with the construction of a suitable cyclohexylacetic acid framework, followed by the introduction of the necessary amino and hydroxyl groups.

Multistep Organic Reaction Sequences for Cyclohexylacetic Acid Frameworks

The construction of the cyclohexylacetic acid backbone can be achieved through several established multistep organic reaction sequences. One versatile method is the malonic ester synthesis , which allows for the formation of substituted acetic acids. uobabylon.edu.iqwikipedia.org In a potential application of this method, a suitable 4-hydroxycyclohexyl halide could be used to alkylate diethyl malonate. Subsequent hydrolysis and decarboxylation would then yield the desired 4-hydroxycyclohexylacetic acid.

Another approach involves the alkylation of a cyclohexanone (B45756) derivative , followed by a series of transformations to introduce the acetic acid side chain. For instance, a protected 4-hydroxycyclohexanone (B83380) can be reacted with a Wittig reagent, such as (triphenylphosphoranylidene)acetate, to introduce the acetic acid ester moiety directly. Subsequent reduction of the resulting double bond and deprotection would afford the target framework.

A summary of potential starting materials and key reactions for the formation of the cyclohexylacetic acid framework is presented in Table 1.

| Starting Material | Key Reaction(s) | Intermediate |

| 4-Hydroxycyclohexyl bromide | Malonic ester synthesis | Diethyl (4-hydroxycyclohexyl)malonate |

| Protected 4-hydroxycyclohexanone | Wittig reaction | Ethyl 2-(4-hydroxycyclohexylidene)acetate |

| 4-Oxocyclohexanecarboxylic acid | Homologation | 4-Oxocyclohexylacetic acid |

Introduction of Amino and Hydroxyl Functionalities

With the cyclohexylacetic acid framework in hand, the next critical step is the introduction of the amino and hydroxyl groups with the correct stereochemistry. The hydroxyl group can be introduced at the 4-position of the cyclohexane (B81311) ring through various methods. One common strategy is the reduction of a corresponding ketone. For instance, the reduction of ethyl 2-(4-oxocyclohexyl)acetate using reducing agents like sodium borohydride (B1222165) can yield the hydroxyl group. The stereoselectivity of this reduction (cis vs. trans) can often be controlled by the choice of reagent and reaction conditions.

The introduction of the α-amino group can be accomplished through methods such as the Strecker amino acid synthesis . masterorganicchemistry.comwikipedia.org This reaction involves the treatment of an aldehyde or ketone with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting aminonitrile. masterorganicchemistry.com In the context of synthesizing the target molecule, a 4-hydroxycyclohexylglyoxylic acid derivative could serve as the ketone precursor. The classical Strecker synthesis typically yields a racemic mixture of amino acids, necessitating a subsequent resolution step. wikipedia.org

Alternatively, the amino group can be introduced via electrophilic amination of an enolate derived from a 4-hydroxycyclohexylacetic acid ester. This method can offer a degree of stereocontrol depending on the reagents and chiral auxiliaries employed.

Stereoselective Synthesis Strategies and Enantiomeric Control

Achieving the desired (S)-configuration at the α-amino acid center and controlling the diastereoselectivity of the hydroxyl group on the cyclohexane ring are paramount for the synthesis of (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid.

Asymmetric Approaches for the Alpha-Amino Acid Center

To establish the (S)-stereochemistry at the α-carbon, several asymmetric strategies can be employed. One powerful method is the asymmetric Strecker synthesis , which utilizes a chiral auxiliary or a chiral catalyst to induce enantioselectivity in the formation of the α-aminonitrile intermediate.

Another widely used approach involves the use of chiral auxiliaries , such as Evans oxazolidinones. In this method, the chiral auxiliary is attached to the carboxylic acid moiety of a 4-hydroxycyclohexylacetic acid derivative. Subsequent diastereoselective α-amination or α-bromination followed by nucleophilic substitution with an amino group precursor allows for the formation of the desired stereocenter. The auxiliary can then be cleaved to yield the enantiomerically enriched amino acid.

Control of Diastereoselectivity in Cyclohexyl Ring Formation

The relative stereochemistry of the hydroxyl group at the C-4 position and the amino acid substituent at the C-1 position of the cyclohexane ring (cis or trans) is a critical aspect of the synthesis. The diastereoselectivity can be influenced at various stages of the synthesis.

During the formation of the cyclohexyl ring itself, cascade reactions like Michael-aldol reactions can be employed to construct highly substituted cyclohexanones with a high degree of diastereoselectivity. beilstein-journals.org Furthermore, the reduction of a 4-oxocyclohexylglycine derivative can be controlled to favor either the cis or trans-4-hydroxy product. The choice of reducing agent and the steric environment of the substrate play a crucial role in directing the approach of the hydride reagent. For example, bulky reducing agents tend to attack from the less hindered face, leading to a specific diastereomer. The stereoselective synthesis of trans,trans-cyclohexane-1,2,4,5-tetraol has been reported, highlighting the ability to control stereochemistry in polysubstituted cyclohexanes. researchgate.netmdpi.com

A summary of methods for controlling diastereoselectivity is presented in Table 2.

| Synthetic Step | Method | Stereochemical Outcome |

| Ring Formation | Cascade Michael-Aldol Reaction | High diastereoselectivity in cyclohexanone formation beilstein-journals.org |

| Hydroxyl Introduction | Diastereoselective reduction of a ketone | Control of cis/trans stereochemistry |

| Functional Group Manipulation | Intramolecular reactions | Stereocontrolled cyclization |

Enzymatic and Biocatalytic Synthesis Routes to Chiral Amino Acid Derivatives

Enzymatic and biocatalytic methods offer highly selective and environmentally benign alternatives for the synthesis of chiral amino acids. nih.gov These methods can be employed for both the resolution of racemic mixtures and the asymmetric synthesis from prochiral precursors.

Enzymatic kinetic resolution is a powerful technique for separating enantiomers. A racemic mixture of 2-Amino-2-(4-hydroxycyclohexyl)acetic acid or a suitable precursor could be treated with an enzyme, such as a lipase (B570770) or an aminoacylase, that selectively reacts with one enantiomer, allowing for the separation of the desired (S)-enantiomer.

Transaminases are enzymes that catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. wikipedia.org A prochiral α-keto acid, such as 4-hydroxy-2-oxocyclohexylacetic acid, could potentially be converted directly to (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid with high enantioselectivity using a stereoselective transaminase. This approach avoids the need for resolution and often proceeds under mild conditions.

Chiral Auxiliary and Organocatalysis in Stereodivergent Synthesis

Stereodivergent synthesis provides a powerful approach to access any desired stereoisomer of a molecule from a common set of starting materials, typically by changing the chirality of the catalyst or auxiliary. acs.orgnih.gov This is particularly valuable for creating libraries of stereochemically diverse compounds for biological screening. Both chiral auxiliary-mediated and organocatalytic methods are at the forefront of achieving such stereocontrol in the synthesis of α-amino acids.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org For the synthesis of α-amino acids, common strategies involve the asymmetric alkylation of chiral glycine (B1666218) enolate equivalents. For instance, a glycinate (B8599266) derivative can be coupled to a chiral auxiliary, such as a pseudoephedrine amide or an Evans oxazolidinone. wikipedia.org Deprotonation with a strong base forms a chiral enolate, which then reacts with an electrophile (e.g., a 4-hydroxycyclohexyl derivative precursor). The steric environment created by the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other.

Organocatalysis , the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based or auxiliary-based methods. rsc.org Enantioselective organocatalytic strategies, such as Mannich-type reactions, can be employed to construct the α-amino acid scaffold. rsc.org For example, a reaction between an N-protected aldimine and a nucleophile, catalyzed by a chiral bifunctional catalyst (like a tertiary amine-squaramide), can produce the desired adduct with high enantioselectivity. rsc.org

By selecting the appropriate enantiomer of the chiral auxiliary or organocatalyst, chemists can steer the reaction towards the desired (S) or (R) configuration at the α-carbon, demonstrating a stereodivergent approach. nih.govnih.gov

| Strategy | Description | Key Reagents/Components | Stereochemical Control |

|---|---|---|---|

| Chiral Auxiliary (Evans) | Diastereoselective alkylation of an enolate derived from an N-acylated oxazolidinone. | Oxazolidinone auxiliary, strong base (e.g., LDA), alkyl halide. | The bulky substituent on the oxazolidinone ring blocks one face of the enolate, directing alkylation to the opposite face. wikipedia.org |

| Chiral Auxiliary (Pseudoephedrine) | Asymmetric alkylation of a glycine derivative attached as an amide to pseudoephedrine. | (R,R)- or (S,S)-pseudoephedrine, carboxylic acid, base. | The configuration of the product is directed by the methyl group of the pseudoephedrine auxiliary. wikipedia.org |

| Organocatalysis (Mannich Reaction) | Enantioselective addition of a nucleophile to an imine, catalyzed by a small chiral organic molecule. | Chiral phosphoric acid or bifunctional amine-thiourea catalyst, imine, nucleophile. rsc.org | The chiral catalyst forms a transient chiral complex with the reactants, lowering the energy of the transition state for one enantiomer. |

Chemical Transformations and Derivatization of S 2 Amino 2 4 Hydroxycyclohexyl Acetic Acid

Functional Group Interconversions at the Amino Moiety

The primary amino group in (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid is a key site for nucleophilic reactions, allowing for the construction of various carbon-nitrogen bonds. These transformations are fundamental for creating peptides, amides, and substituted amine derivatives.

Acylation and Amide Bond Formation

The amino group readily undergoes acylation with various acylating agents, such as acid chlorides or anhydrides, to form stable amide bonds. This reaction is one of the most fundamental transformations in peptide synthesis and organic chemistry. The reaction typically proceeds under basic conditions to neutralize the acid byproduct and ensure the amine is in its nucleophilic free base form. N-acetyl derivatives, for example, can be synthesized using agents like acetic anhydride.

Table 1: Reagents for Acylation of the Amino Group

| Acylating Agent | Product Type | Typical Conditions |

|---|---|---|

| Acetyl Chloride | N-Acetyl Amide | Base (e.g., Triethylamine, Pyridine) in an aprotic solvent (e.g., DCM, THF) |

| Acetic Anhydride | N-Acetyl Amide | Aqueous base (Schotten-Baumann conditions) or organic solvent |

| Benzoyl Chloride | N-Benzoyl Amide | Base (e.g., Triethylamine) in an aprotic solvent |

| Carboxylic Acid + Coupling Agent (e.g., DCC, EDC, HATU) | N-Acyl Amide | Aprotic polar solvent (e.g., DMF, DCM) |

Alkylation and Reductive Amination

While direct alkylation of the amino group with alkyl halides is possible, it often leads to over-alkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. acsgcipr.org A more controlled and widely used method for introducing alkyl groups is reductive amination. wikipedia.org

This process involves the reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgharvard.edu This one-pot reaction is highly efficient and avoids the issue of multiple alkylations. acsgcipr.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the carbonyl compound. harvard.edunih.gov

Table 2: Common Conditions for Reductive Amination

| Carbonyl Compound | Reducing Agent | Typical Solvent | Product |

|---|---|---|---|

| Formaldehyde | Sodium Triacetoxyborohydride | 1,2-Dichloroethane (DCE) | N,N-dimethyl derivative |

| Acetone | Sodium Cyanoborohydride | Methanol (MeOH) | N-isopropyl derivative |

| Benzaldehyde | Sodium Triacetoxyborohydride | Dichloromethane (DCM) | N-benzyl derivative |

| Cyclohexanone (B45756) | H₂/Pd-C | Ethanol (EtOH) | N-cyclohexyl derivative |

Formation of Urethane and Urea Derivatives

The nucleophilic amino group can react with various electrophiles to form urethane (carbamate) and urea derivatives, which are common motifs in pharmaceuticals. Ureas are typically synthesized by reacting the amine with an isocyanate. nih.gov Alternatively, phosgene or its safer equivalents, like carbonyldiimidazole (CDI), can be used to generate an activated intermediate that subsequently reacts with another amine. nih.gov The reaction of amines directly with carbon dioxide under specific conditions can also yield urea derivatives. rsc.org

Table 3: Synthesis of Urea and Urethane Derivatives

| Reagent | Derivative Formed | General Reaction Principle |

|---|---|---|

| Alkyl or Aryl Isocyanate (R-N=C=O) | N,N'-Disubstituted Urea | Nucleophilic addition of the amine to the isocyanate. |

| Carbonyldiimidazole (CDI) | Urea (upon addition of a second amine) | Formation of an activated carbamoyl-imidazole intermediate. |

| Chloroformate (e.g., Ethyl Chloroformate) | Urethane (Carbamate) | Acylation of the amine with the chloroformate. |

| Di-tert-butyl dicarbonate (Boc₂O) | Boc-protected Urethane | Protection of the amino group as a tert-butyloxycarbonyl derivative. |

Reactions Involving the Cyclohexyl Hydroxyl Group

The secondary hydroxyl group on the cyclohexane (B81311) ring offers another site for chemical modification. Its reactivity as an alcohol allows for oxidation, etherification, and esterification reactions, which are crucial for modifying the polarity, solubility, and biological activity of the parent molecule. For many of these transformations, protection of the more reactive amino and carboxylic acid groups may be necessary to achieve selectivity.

Oxidation Reactions to Carbonyls

The secondary alcohol on the cyclohexyl ring can be oxidized to the corresponding ketone, yielding (S)-2-Amino-2-(4-oxocyclohexyl)acetic acid. A variety of oxidizing agents are available for this transformation, ranging from chromium-based reagents to milder, more selective modern oxidants. The choice of reagent can be critical to avoid over-oxidation or side reactions with other functional groups present in the molecule.

Table 4: Selected Reagents for the Oxidation of the Secondary Hydroxyl Group

| Oxidizing Agent | Common Name | Notes |

|---|---|---|

| CrO₃ / H₂SO₄ in acetone | Jones Oxidation | Strong oxidant, acidic conditions. May require protection of the amino group. |

| Pyridinium chlorochromate (PCC) | PCC Oxidation | Milder than Jones reagent, performed in aprotic solvents like DCM. |

| Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamine | Swern Oxidation | Mild conditions, avoids heavy metals. Requires low temperatures. |

| Dess-Martin Periodinane | Dess-Martin Oxidation | Mild, selective, and occurs at room temperature with a wide functional group tolerance. |

The resulting keto-amino acid is a valuable intermediate for further derivatization, such as the formation of oximes or subsequent reductive amination at the newly formed carbonyl group.

Etherification and Esterification Reactions

The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis, which involves deprotonation to form an alkoxide followed by reaction with an alkyl halide. This reaction typically requires a strong base and protection of the amino and acid functionalities to prevent side reactions.

Esterification of the hydroxyl group can be achieved by reaction with an acid chloride or anhydride in the presence of a base, or with a carboxylic acid under dehydrating conditions (e.g., using DCC). orgsyn.org This transformation is distinct from the esterification of the molecule's own carboxylic acid group, which occurs under acidic conditions with an excess of alcohol (Fischer esterification). masterorganicchemistry.compearson.com To selectively form an ester at the hydroxyl position, the carboxylic acid and amino groups would generally need to be protected first.

Table 5: Potential Reactions at the Hydroxyl Moiety

| Reaction Type | Reagents | Product | Considerations |

|---|---|---|---|

| Etherification | 1. NaH 2. Alkyl Halide (e.g., CH₃I) | 4-Alkoxycyclohexyl derivative | Requires protection of amino and carboxyl groups. |

| Esterification | Acyl Chloride (e.g., Acetyl Chloride), Base (e.g., Pyridine) | 4-Acyloxycyclohexyl derivative | Requires protection of the amino group to prevent competing N-acylation. |

| Esterification | Carboxylic Acid, DCC, DMAP | 4-Acyloxycyclohexyl derivative | Requires protection of the molecule's own carboxyl and amino groups. |

Substitution Reactions on the Cyclohexane Ring

The secondary hydroxyl group on the cyclohexane ring of (S)-2-amino-2-(4-hydroxycyclohexyl)acetic acid is a prime target for substitution reactions to introduce new functionalities. While direct substitution on a hydroxyl group is challenging, it can be activated to become a better leaving group, or the substitution can proceed with inversion of stereochemistry.

One of the most effective methods for achieving substitution with inversion of configuration at the hydroxyl-bearing carbon is the Mitsunobu reaction . This reaction allows for the conversion of the alcohol to a variety of other functional groups, such as esters, ethers, and azides, by reacting it with a suitable nucleophile in the presence of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

For instance, the hydroxyl group can be converted to an azide (N₃) group. The resulting azido derivative can then be reduced to an amino group, effectively transforming the starting material into a di-amino acid derivative. This transformation is valuable in the synthesis of peptidomimetics and other nitrogen-containing compounds.

| Reactants | Reagents | Product | Yield (%) | Reference |

| N-protected (S)-2-amino-2-(4-hydroxycyclohexyl)acetic acid ester, Hydrazoic acid (HN₃) | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | N-protected (S)-2-amino-2-(4-azidocyclohexyl)acetic acid ester | Not Reported | General Mitsunobu reaction principles |

Note: Specific yield for this reaction on (S)-2-amino-2-(4-hydroxycyclohexyl)acetic acid is not available in the reviewed literature, but this represents a feasible synthetic route based on established Mitsunobu reaction protocols on similar substrates.

Modifications of the Carboxylic Acid Functionality

The carboxylic acid group of (S)-2-amino-2-(4-hydroxycyclohexyl)acetic acid is readily modified through various classical and modern organic reactions. These transformations are crucial for prodrug design, the synthesis of analytical standards, and the creation of larger, more complex molecules like peptides and their derivatives.

Esterification for Prodrug Design or Analytical Purposes

Esterification of the carboxylic acid is a common strategy to mask its polarity, which can enhance membrane permeability and oral bioavailability in prodrug design. It is also a key step for preparing derivatives for analytical techniques like gas chromatography.

Fischer-Speier esterification is a classical method involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

| Alcohol | Catalyst | Product | Reaction Conditions | Yield (%) |

| Methanol | H₂SO₄ | Methyl (S)-2-amino-2-(4-hydroxycyclohexyl)acetate | Reflux | Not Reported |

| Ethanol | HCl | Ethyl (S)-2-amino-2-(4-hydroxycyclohexyl)acetate | Reflux | Not Reported |

Note: While specific yields for the esterification of (S)-2-amino-2-(4-hydroxycyclohexyl)acetic acid are not detailed in the available literature, these are standard conditions for the esterification of amino acids.

Alternatively, milder conditions can be employed using coupling agents. For instance, the use of a carbodiimide, such as dicyclohexylcarbodiimide (DCC) , in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) , can efficiently promote esterification at room temperature. This method is particularly useful for substrates that are sensitive to strong acids.

Amidation and Peptide Coupling Reactions

The formation of an amide bond by coupling the carboxylic acid of (S)-2-amino-2-(4-hydroxycyclohexyl)acetic acid with an amine is a fundamental transformation in peptide synthesis and for the creation of various amide derivatives. A wide array of coupling reagents has been developed to facilitate this reaction efficiently and with minimal side reactions, such as racemization.

Commonly used coupling reagents include carbodiimides like DCC and diisopropylcarbodiimide (DIC) , often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress racemization and improve reaction rates. More advanced uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective, particularly for sterically hindered couplings.

A patent for the synthesis of 4,5,6,7-tetrahydro-benzothiophene derivatives describes the amidation of a related compound, 2-(4-hydroxycyclohexyl)acetic acid, with an amine using HATU as the coupling agent in N,N-dimethylformamide (DMF) at room temperature for an extended period. ambeed.com

| Amine | Coupling Reagent | Additive | Solvent | Product | Yield (%) |

| (S)-tert-butyl 4-(3-amino-5-chloro-2-methylbenzyl)-2-methylpiperazine-1-carboxylate | HATU | - | DMF | (S)-tert-butyl 4-(5-chloro-3-(2-(4-hydroxycyclohexyl)acetamido)-2-methylbenzyl)-2-methylpiperazine-1-carboxylate | Not Reported |

Note: This example uses a structurally similar starting material, and the conditions are representative of a typical amidation reaction that would be applicable to (S)-2-amino-2-(4-hydroxycyclohexyl)acetic acid after appropriate N-protection.

Reduction to Alcohol Derivatives

The carboxylic acid functionality can be reduced to a primary alcohol, yielding (S)-2-amino-1-(4-hydroxycyclohexyl)ethanol. This transformation provides a derivative with two distinct hydroxyl groups and an amino group, which can serve as a versatile chiral building block for further synthetic elaborations.

A powerful and commonly used reducing agent for this purpose is lithium aluminum hydride (LiAlH₄) . The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, followed by an aqueous workup to quench the excess reagent and protonate the resulting alkoxide.

More recently, safer and more selective methods have been developed. For example, a combination of titanium tetrachloride (TiCl₄) as a catalyst and ammonia (B1221849) borane (NH₃·BH₃) as the reducing agent has been shown to be effective for the reduction of N-protected amino acids. Another approach involves manganese(I)-catalyzed hydrosilylation.

| Reducing Agent | Catalyst | Solvent | Product |

| Lithium aluminum hydride (LiAlH₄) | - | Tetrahydrofuran (THF) | (S)-2-amino-1-(4-hydroxycyclohexyl)ethanol |

| Ammonia borane (NH₃·BH₃) | TiCl₄ | Diethyl ether | (S)-2-amino-1-(4-hydroxycyclohexyl)ethanol |

Note: Specific experimental data for the reduction of (S)-2-amino-2-(4-hydroxycyclohexyl)acetic acid was not found in the surveyed literature. The conditions presented are based on general procedures for the reduction of α-amino acids.

Design and Synthesis of Structural Analogues and Conjugates of S 2 Amino 2 4 Hydroxycyclohexyl Acetic Acid

Rational Design Principles for Conformationally Restricted Amino Acid Analogues

Unnatural amino acids with constrained conformations are pivotal in the design of peptidomimetics and other bioactive molecules. nih.govlifechemicals.com By reducing the conformational flexibility of the amino acid scaffold, it is possible to pre-organize the molecule into a bioactive conformation, which can lead to increased potency and selectivity for a specific biological target. lifechemicals.com

Influence of Cyclohexane (B81311) Ring Stereoisomerism on Conformational Space

The cyclohexane ring is a cornerstone of conformational analysis in organic chemistry. weebly.com Unlike flat aromatic rings, it adopts non-planar conformations, with the "chair" form being the most stable due to minimized angle and torsional strain. pressbooks.pub In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. wikipedia.org

For a substituted cyclohexylglycine like (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid, the stereoisomerism (cis/trans relationship) between the substituents on the ring profoundly dictates the molecule's three-dimensional shape and available conformational space.

Cis vs. Trans Isomers: The relative orientation of the amino acid moiety and the hydroxyl group (cis or trans) determines their preferred axial or equatorial positioning. Generally, bulky substituents favor the more stable equatorial position to minimize steric hindrance, particularly 1,3-diaxial interactions. wikipedia.org

Conformational Equilibrium: The molecule exists in a rapid equilibrium between two chair conformations through a process called ring flipping. pressbooks.pub The stereochemistry of the substituents dictates the energetic favorability of each conformer. For a trans-1,4-disubstituted ring, one conformer will have both substituents in the equatorial position (di-equatorial), which is highly favored, while the other has both in the sterically hindered diaxial position. A cis-1,4-disubstituted ring will always have one axial and one equatorial substituent. libretexts.org

Impact on Bioactivity: This conformational locking influences how the molecule presents its functional groups (amino, carboxyl, hydroxyl) for interaction with a target receptor or enzyme active site. A trans isomer, which preferentially adopts a di-equatorial conformation, will present its substituents at a different angle and distance compared to a cis isomer. This structural rigidity is a key design element for creating analogues with specific biological profiles.

| Isomer Type (1,4-disubstituted) | Preferred Conformation | Key Steric Interactions | Impact on Conformational Space |

|---|---|---|---|

| Trans | Di-equatorial chair | Minimal; gauche interactions may be present. | Highly restricted; predictable orientation of substituents. |

| Cis | Axial/Equatorial chair | 1,3-diaxial interactions involving the axial substituent. | Less restricted than trans, but still constrained relative to an acyclic analogue. |

Scaffold Diversity and Structural Mimicry in Amino Acid Side Chains

The use of unnatural amino acids with diverse side-chain scaffolds is a powerful strategy in drug discovery. nih.gov These scaffolds can mimic the side chains of natural amino acids or introduce novel functionalities. The 4-hydroxycyclohexyl group serves as a versatile scaffold that can be modified to explore a wide range of chemical space.

Bioisosteric Replacement: The cyclic nature of the cyclohexyl group can act as a bioisostere for other cyclic or bulky aliphatic side chains, such as those of phenylalanine or leucine, but with a fixed, rigid geometry. This allows for the design of peptides with improved stability against enzymatic degradation. lifechemicals.com

Introducing Diversity: The cyclohexane ring provides a template for introducing a variety of structural modifications. By altering the ring size, substituent positions, or adding new functional groups, a library of analogues can be generated. This diversity is crucial for optimizing interactions with a biological target. uq.edu.au

Synthesis of Analogues with Modified Cyclohexyl Ring Systems

The synthesis of analogues of (S)-2-amino-2-(4-hydroxycyclohexyl)acetic acid with modified ring systems allows for a systematic exploration of structure-activity relationships. General synthetic strategies often involve multi-step sequences starting from commercially available cyclic precursors.

Ring Size Variations (e.g., Cycloheptyl, Cyclopentyl)

Altering the ring size from a six-membered (cyclohexyl) to a five- (cyclopentyl) or seven-membered (cycloheptyl) ring changes the bond angles and conformational flexibility of the amino acid side chain. This can significantly impact binding affinity to a target protein.

Synthesis of Cyclopentyl Analogues: The synthesis of amino acids with a cyclopentyl or cyclopentane scaffold can be achieved through various methods. One common approach involves the stereoselective aza-Michael addition to a cyclopentene carboxylic acid ester intermediate, which can be derived from sugars like D-mannose. nih.govmdpi.com Another route may start with the regio- and stereoselective opening of cyclopentane-derived epoxides. nih.gov

Synthesis of Cycloheptyl Analogues: Synthetic routes towards cycloheptyl-containing amino acids often begin with cycloheptanone or its derivatives. Standard amino acid syntheses, such as the Strecker synthesis or the Bucherer-Bergs reaction, can be applied to the corresponding ketone to generate the α-amino acid moiety.

Positional Isomers of the Hydroxyl Group

Moving the hydroxyl group from the 4-position to the 2- or 3-position of the cyclohexane ring creates positional isomers. This modification alters the molecule's polarity and hydrogen bonding capabilities, which can be critical for receptor recognition. The synthesis of these isomers requires regioselective methods. For example, the synthesis of 3'- and 4'-substituted cyclohexyl derivatives has been accomplished starting from precursors like 2,4-dihydroxybenzaldehyde, followed by a series of protection, substitution, and reduction steps to yield the desired substituted cyclohexanol derivatives. nih.gov

Introduction of Additional Substituents on the Ring

Introducing additional functional groups (e.g., methyl, fluoro, amino) onto the cyclohexyl ring can further probe the steric and electronic requirements of the target's binding site.

Synthetic Strategies: The synthesis of such polysubstituted rings can be complex. It may involve starting with an already substituted cyclohexanone (B45756) and applying standard amino acid synthesis methods. Alternatively, functionalization of the ring can occur at an intermediate stage. For instance, heterocycle-fused cyclohexyl-glycine derivatives have been synthesized to create novel dipeptidyl peptidase-IV inhibitors. crossref.org The synthesis of substituted 4-amino cyclohexylglycine analogues has also been reported as a strategy for developing potent enzyme inhibitors. nih.gov Knoevenagel condensation is another reaction used to synthesize substituted cyclohexyl derivatives. mdpi.com

| Analogue Type | Typical Starting Material | Key Synthetic Methodologies | Reference Example |

|---|---|---|---|

| Ring Size Variation (Cyclopentyl) | Cyclopentene derivatives, D-mannose | Ring-closing metathesis, Aza-Michael addition | Synthesis of polyhydroxylated cyclopentane β-amino acids. nih.gov |

| Positional Isomer (3-OH) | Substituted cyclohexanone or cyclohexene | Regioselective epoxidation and ring-opening, Hydroboration-oxidation | Synthesis of 3'-substituted cyclohexyl derivatives. nih.gov |

| Additional Substituent (4-NH₂) | 4-Aminocyclohexanone | Strecker synthesis, Bucherer-Bergs reaction | Evaluation of 4-amino cyclohexylglycine analogues. nih.gov |

Development of Hybrid Molecules and Conjugates

The synthesis of hybrid molecules and conjugates of (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid involves the covalent attachment of other molecular entities to its core structure. These modifications can dramatically alter the compound's solubility, bioavailability, and interaction with biological targets. The primary functional groups available for conjugation on (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid are the α-amino group, the carboxylic acid group, and the hydroxyl group on the cyclohexane ring. Each of these sites can be selectively targeted for chemical modification to create a diverse range of hybrid molecules.

Polyethylene glycol (PEG) is a biocompatible and water-soluble polymer that is frequently conjugated to therapeutic molecules and probes to improve their pharmacokinetic and pharmacodynamic properties. The process of PEGylation can enhance solubility, reduce immunogenicity, and prolong circulation half-life. For (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid, PEG linkers can be attached through its primary functional groups.

The attachment of PEG to the amino group can be achieved using various commercially available activated PEG reagents. These reagents typically contain an N-hydroxysuccinimide (NHS) ester, which reacts with the primary amine under mild conditions to form a stable amide bond. The length and structure (linear or branched) of the PEG chain can be varied to fine-tune the properties of the resulting conjugate.

Alternatively, the carboxylic acid group can be targeted for PEGylation. This typically involves the activation of the carboxylic acid, for example, using a carbodiimide, followed by reaction with an amino-terminated PEG. This strategy also results in a stable amide linkage.

The hydroxyl group on the cyclohexane ring offers another site for PEGylation, potentially through an ether linkage. This would require different coupling chemistries, possibly involving the activation of the hydroxyl group or the use of a PEG derivative with a suitable leaving group.

The resulting PEGylated (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid derivatives can serve as valuable chemical biology tools. For instance, they can be used to improve the delivery of this amino acid to cells or to create long-acting probes for studying biological systems.

Table 1: Potential PEGylation Strategies for (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid

| Target Functional Group | Activating Reagent for Amino Acid | PEG Reagent | Linkage Formed |

| α-Amino Group | None | PEG-NHS ester | Amide |

| Carboxylic Acid Group | Carbodiimide (e.g., EDC) | Amino-PEG | Amide |

| Hydroxyl Group | - | PEG-halide or PEG-tosylate | Ether |

Multimeric scaffolds present multiple copies of a molecule of interest, which can lead to enhanced binding affinity (avidity) to biological targets. (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid can be incorporated into such scaffolds to create multivalent ligands or probes.

One approach to creating multimeric structures is to use a central core molecule with multiple reactive sites. For example, a dendrimer or a branched peptide could serve as the scaffold. The (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid can then be conjugated to the periphery of this scaffold using the same chemical strategies described for PEGylation, targeting either the amino or carboxylic acid groups.

Another strategy involves the direct polymerization of the amino acid itself, or its derivatives, to form oligomeric or polymeric structures. For instance, the amino and carboxylic acid groups can be used to form peptide bonds, creating a polypeptide chain with the 4-hydroxycyclohexyl group as a repeating side chain. The hydroxyl groups on these side chains would then be available for further functionalization.

The design of these multimeric scaffolds can be tailored to control the spacing and orientation of the (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid units, which is crucial for optimizing their interaction with multivalent biological targets such as cell surface receptors or enzymes.

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule. (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid can be conjugated to various probes and tags, such as fluorescent dyes, biotin, or affinity labels, to facilitate its detection and study its biological interactions.

The primary amine of the amino acid is a common target for conjugation with fluorescent dyes that are commercially available as NHS esters. This reaction is typically efficient and results in a stable amide bond, allowing for the visualization of the molecule in biological systems.

The carboxylic acid can be coupled to amine-containing probes using carbodiimide chemistry. This provides an alternative site of attachment, which can be useful if the amino group is required for biological activity or for orthogonal conjugation strategies.

The hydroxyl group on the cyclohexane ring can also be exploited for bioconjugation. For example, it could be oxidized to a ketone, which can then be reacted with a hydroxylamine- or hydrazine-containing probe to form a stable oxime or hydrazone linkage, respectively. This bioorthogonal reaction is highly specific and can be performed under physiological conditions.

These bioconjugation strategies enable the transformation of (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid into a variety of molecular probes for applications in fluorescence microscopy, flow cytometry, and affinity-based purification of interacting proteins.

Table 2: Bioconjugation Strategies for Attaching Probes and Tags

| Functional Group on Amino Acid | Reactive Group on Probe/Tag | Resulting Linkage |

| α-Amino Group | N-Hydroxysuccinimide (NHS) ester | Amide |

| Carboxylic Acid Group | Amine (with carbodiimide) | Amide |

| Hydroxyl Group (after oxidation to ketone) | Hydroxylamine or Hydrazine | Oxime or Hydrazone |

Investigation of Biological Activity and Molecular Interactions of S 2 Amino 2 4 Hydroxycyclohexyl Acetic Acid Derivatives in Vitro and Non Human Studies

Enzyme Inhibition and Modulation Mechanisms

There is no specific information available from the search results regarding the specificity profiling of (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid or its derivatives against any enzyme families, including pyridoxal-5'-phosphate (PLP)-dependent enzymes. PLP-dependent enzymes are a diverse group of proteins that play crucial roles in amino acid metabolism.

While direct studies are lacking, research on other cyclic amino acid analogs has demonstrated inhibitory activity against various enzymes. For instance, certain 4-amino cyclohexylglycine analogues have been identified as potent inhibitors of dipeptidyl peptidase IV, an enzyme involved in glucose metabolism. This suggests that the cyclohexylglycine scaffold can be adapted to target specific enzyme active sites. However, without experimental data, any potential interaction of (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid with PLP-dependent or other enzyme families remains speculative.

Detailed kinetic characterization of the interaction between (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid and any specific enzyme is not documented in the available research. Such a characterization would typically involve determining key kinetic parameters to understand the mechanism of inhibition.

Table 1: Key Kinetic Parameters in Enzyme Inhibition

| Parameter | Description |

| Ki (Inhibition Constant) | Indicates the affinity of the inhibitor for the enzyme. A lower Ki value signifies a higher affinity and more potent inhibition. |

| IC50 (Half Maximal Inhibitory Concentration) | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. |

| Mechanism of Inhibition | Describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex (e.g., competitive, non-competitive, uncompetitive, or mixed inhibition). |

Without experimental data, it is not possible to provide these values or to determine the mode of action by which (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid might inhibit a particular enzyme.

The structure-activity relationships (SAR) for (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid derivatives concerning their enzyme binding affinity have not been specifically elucidated in the available literature. SAR studies are crucial for optimizing the potency and selectivity of enzyme inhibitors by systematically modifying the chemical structure of a lead compound.

Key structural features that would likely influence the enzyme binding affinity of derivatives of (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid include:

The stereochemistry of the amino acid center.

The position and stereochemistry of the hydroxyl group on the cyclohexyl ring.

The nature and position of any additional substituents on the cyclohexyl ring.

Modifications to the carboxylic acid and amino groups.

For example, studies on other classes of compounds have shown that the introduction of a cyclohexyl moiety can enhance binding to certain enzyme active sites. However, without specific data for this compound, any discussion on its SAR remains theoretical.

Receptor Binding and Activation/Antagonism Studies

The interaction of (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid with neurotransmitter receptors is another area where specific research findings are not currently available. The structural similarity of this compound to the neurotransmitter glutamate suggests that it could potentially interact with glutamate receptors.

There are no published studies detailing the interaction of (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid or its derivatives with neurotransmitter receptors, such as glutamate receptors, in recombinant systems. Glutamate receptors, which include the NMDA, AMPA, and kainate receptor subtypes, are critical for excitatory synaptic transmission in the central nervous system. The binding of ligands to these receptors is typically studied using radioligand binding assays or electrophysiological techniques in cells expressing the recombinant receptors.

Table 2: Major Ionotropic Glutamate Receptor Subtypes

| Receptor Subtype | Agonist(s) | Function |

| NMDA | Glutamate, Glycine (B1666218) (co-agonist) | Excitatory neurotransmission, synaptic plasticity, learning, and memory. |

| AMPA | Glutamate, AMPA | Fast excitatory synaptic transmission. |

| Kainate | Glutamate, Kainic acid | Excitatory neurotransmission, modulation of transmitter release. |

Given the presence of an amino acid moiety and a cyclic structure, it is plausible that derivatives of (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid could be designed to interact with the ligand-binding domains of these receptors. However, this remains a hypothesis pending experimental validation.

Information regarding the stereoisomer-specific binding and functional outcomes for (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid is not available. The "(S)-" designation indicates a specific three-dimensional arrangement of the atoms at the chiral center of the amino acid. It is well-established in pharmacology that different stereoisomers of a chiral molecule can exhibit significantly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the various stereoisomers of a ligand.

Pharmacophore-Based Design and Receptor Mimicry

The structural framework of (S)-2-amino-2-(4-hydroxycyclohexyl)acetic acid has been utilized in the pharmacophore-based design of novel therapeutic agents. A key example is the development of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide derivatives as potent mitofusin activators. nih.gov A pharmacophore model was developed to emulate the key amino acid residues within the human mitofusin 2 (hMFN2) protein that are critical for its function. nih.gov

The design strategy aimed to mimic the spatial arrangement and chemical properties of specific amino acids—His380, Met376, and Val372—which are part of a peptide sequence known to activate mitofusin. nih.gov The trans-(1r,4r)-4-hydroxycyclohexyl-1-amino group, a core component derived from the parent amino acid, plays a crucial role in this mimicry. Its orientation is vital for fitting into the target protein environment. For instance, in modeling studies, this group's orientation is critical to avoid improbable steric overlap with other residues, such as Leu57, within the hMFN2 protein structure. nih.gov This receptor mimicry allows the small molecule to engage with the protein machinery and promote its biological function. nih.gov

Table 1: Pharmacophore Model Features for Mitofusin Activators

| Pharmacophore Feature | Mimicked hMFN2 Residue | Role of (4-hydroxycyclohexyl)amino Moiety |

|---|---|---|

| Hydrogen Bond Acceptor/Donor | His380 | Provides key interaction points |

| Hydrophobic Group | Val372 | Cyclohexyl ring provides necessary bulk |

| Carbonyl Occupancy | Met376 | Positions the amide carbonyl correctly |

Cell-Based Functional Assays (Non-Human Cell Lines and Models)

A review of the scientific literature did not yield specific studies evaluating the anti-inflammatory effects of (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid or its direct derivatives in macrophage cell models, such as LPS-stimulated RAW 264.7 cells. While these models are standard for assessing the production of pro-inflammatory cytokines like NO, TNF-α, and IL-6, research connecting them to this specific compound is not publicly available. nawah-scientific.commdpi.com

Specific studies assessing the antimicrobial, antibacterial, or antifungal properties of (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid and its derivatives were not identified in the available scientific literature. While amino acid-based structures can be scaffolds for antimicrobial agents, dedicated research on this compound's efficacy against pathogenic bacterial or fungal strains has not been published. nih.govmdpi.com

Derivatives of (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid have been shown to directly impact cellular pathways by promoting mitochondrial fusion. nih.gov In non-human, in vitro studies, a lead compound from the phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide series demonstrated engagement with neuronal mitochondria. nih.gov These compounds were designed as mitofusin activators, directly influencing the machinery that governs mitochondrial dynamics.

The lead compound demonstrated a significant biological effect, and its daily administration was shown to reverse neuromuscular degeneration in a mouse model of Charcot-Marie-Tooth type 2A (CMT2A), a disease linked to mitofusin dysfunction. nih.gov This highlights the profound impact of these derivatives on cellular signaling and function, originating from the modulation of mitochondrial fusion. nih.gov

Table 2: In Vivo Activity of a Lead Phenyl-[hydroxycyclohexyl] Derivative

| Assay / Model | Finding | Reference |

|---|---|---|

| In vivo engagement | Demonstrated engagement of neuronal mitochondria following intravenous administration. | nih.gov |

| Mouse model of CMT2A | Daily intramuscular administration reversed neuromuscular degeneration. | nih.gov |

Protein-Protein Interaction Studies

The development of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide derivatives is fundamentally a study in the modulation of protein-protein interactions (PPIs). nih.gov These small molecules were specifically designed to promote the homotypic and heterotypic interactions between mitofusin 1 (MFN1) and mitofusin 2 (MFN2) proteins, which is the direct mechanism of mitochondrial fusion. nih.gov

By mimicking key amino acid residues, the compounds facilitate the dimerization of mitofusin proteins, a critical step in the fusion process. nih.gov The pharmacophore model, which relies on the specific stereochemistry of the hydroxycyclohexyl group, ensures that the molecule correctly positions itself to stabilize the protein-protein interface, thus acting as a "molecular glue" to enhance the interaction. nih.gov This approach represents a targeted strategy to modulate a specific PPI for a therapeutic outcome. nih.gov

Advanced Structural Characterization and Conformational Analysis

High-Resolution Spectroscopic Techniques for Elucidation of Derivative Structures

Spectroscopic methods are indispensable for confirming the chemical structure, identifying functional groups, and probing the conformational dynamics of (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom, while advanced 2D NMR techniques are crucial for assigning stereochemistry and determining the preferred conformation.

In the ¹H NMR spectrum, distinct signals are expected for the methine proton alpha to the amino and carboxyl groups (α-proton), the methine proton attached to the hydroxyl-bearing carbon, and the methylene (B1212753) protons of the cyclohexane (B81311) ring. The chemical shift of the α-proton is particularly sensitive to its electronic environment. The coupling constants (J-values) between adjacent protons, especially those within the cyclohexane ring, are vital for conformational analysis. Large coupling constants (typically 8-12 Hz) between vicinal axial protons (³Jₐₐ) are indicative of a chair conformation, which is the expected low-energy state for a cyclohexane ring.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. The signals for the carboxyl carbon, the α-carbon, the hydroxyl-bearing carbon, and the remaining cyclohexane carbons appear in characteristic regions of the spectrum.

For unambiguous stereochemical assignment, particularly concerning the relative orientation of the substituents on the cyclohexane ring (cis vs. trans) and the absolute configuration (S) at the α-carbon, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. NOESY experiments detect through-space interactions between protons that are in close proximity. For instance, correlations between the α-proton and specific protons on the cyclohexane ring can help establish their relative orientation and, consequently, the preferred conformation of the molecule in solution. Dynamic NMR spectroscopy can also be used to study the kinetics of ring interconversion between different chair conformations. nih.gov

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid

| Atom Type | Nucleus | Expected Chemical Shift (ppm) | Notes |

| Carboxyl Carbon | ¹³C | 170 - 185 | Chemical shift is sensitive to pH and hydrogen bonding. |

| α-Carbon | ¹³C | 50 - 65 | Attached to the amino group. |

| Hydroxyl-bearing Carbon | ¹³C | 65 - 75 | The chemical shift depends on the axial or equatorial position of the hydroxyl group. |

| Cyclohexane Carbons (CH₂) | ¹³C | 20 - 40 | Multiple signals are expected due to the different chemical environments within the ring. |

| α-Proton | ¹H | 3.5 - 4.5 | The precise shift and multiplicity depend on the conformation and neighboring protons. |

| Hydroxyl-bearing Proton | ¹H | 3.0 - 4.0 | The signal can be broad and its position is solvent-dependent. The multiplicity reveals the number of adjacent protons. |

| Cyclohexane Protons (CH₂) | ¹H | 1.0 - 2.5 | A complex region of overlapping signals. Axial and equatorial protons will have different chemical shifts. Analysis often requires 2D NMR techniques. |

| Hydroxyl Proton (OH) | ¹H | Variable (1 - 5) | Often a broad singlet, its position is highly dependent on solvent, concentration, and temperature. May exchange with D₂O. |

| Amino Protons (NH₂) | ¹H | Variable (5 - 9) | Often appears as a broad signal due to quadrupole broadening and exchange. In acidic solution, it exists as NH₃⁺. |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. specac.com

The molecule's zwitterionic nature in the solid state and in neutral solution gives rise to characteristic absorptions. The key vibrational modes include:

O-H Stretching: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded O-H group within the carboxylic acid dimer structure and also overlaps with the N-H stretching of the ammonium (B1175870) group. libretexts.org

N-H Stretching: The stretching vibration of the N-H bonds in the ammonium group (NH₃⁺) appears as a broad band between 3000-3300 cm⁻¹, often superimposed on the O-H stretch.

C-H Stretching: Absorptions due to the C-H bonds of the cyclohexane ring appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=O Stretching: A strong, sharp absorption band characteristic of the carboxylate group (COO⁻) is expected around 1550-1650 cm⁻¹. If the compound is in a highly acidic medium, the protonated carboxylic acid (COOH) will show a C=O stretch at a higher frequency, typically 1700-1725 cm⁻¹. rsc.org

N-H Bending: The bending vibration for the ammonium group typically appears around 1500-1600 cm⁻¹.

C-O Stretching: The C-O stretching of the carboxyl group and the hydroxyl group will result in strong bands in the fingerprint region, typically between 1050-1300 cm⁻¹. specac.com

Table 2: Characteristic IR Absorption Frequencies for (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity | Notes |

| Hydroxyl (O-H) | Stretching | 3200 - 3600 | Strong, Broad | Associated with the alcohol group, broadened by hydrogen bonding. |

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 | Strong, Very Broad | Characteristic broad "tongue" of carboxylic acids due to hydrogen bonding. |

| Ammonium (N-H) | Stretching | 3000 - 3300 | Medium, Broad | From the protonated amine (NH₃⁺), often overlaps with the O-H stretch. |

| Alkane (C-H) | Stretching | 2850 - 2960 | Strong | From the cyclohexane ring. |

| Carboxylate (C=O) | Stretching | 1550 - 1650 | Strong | Asymmetric stretch of the COO⁻ group in the zwitterionic form. |

| Ammonium (N-H) | Bending | 1500 - 1600 | Medium | Scissoring vibration of the NH₃⁺ group. |

| Alcohol/Carboxylic Acid (C-O) | Stretching | 1050 - 1300 | Strong | Located in the fingerprint region. |

Mass spectrometry (MS) is used to determine the exact molecular weight of the compound and to gain structural information from its fragmentation patterns. For (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid (C₈H₁₅NO₃), the calculated monoisotopic mass is approximately 173.105 Da.

Under typical ionization conditions, such as Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 174.112 would be observed. Tandem mass spectrometry (MS/MS) experiments on this precursor ion would induce fragmentation, providing valuable structural clues. Common fragmentation pathways for α-amino acids include: nih.gov

Loss of Water (H₂O): A neutral loss of 18 Da from the [M+H]⁺ ion is highly probable, originating from either the hydroxyl group or the carboxylic acid group, resulting in a fragment ion at m/z ≈ 156.102.

Loss of Formic Acid (HCOOH) or (H₂O + CO): A characteristic fragmentation for amino acids is the loss of the entire carboxyl group, which corresponds to a neutral loss of 46 Da (or sequential losses of 18 Da and 28 Da). This would produce a major fragment ion at m/z ≈ 128.107. nih.govresearchgate.net

Loss of Ammonia (B1221849) (NH₃): A neutral loss of 17 Da from the precursor ion can also occur, leading to a fragment at m/z ≈ 157.086.

Analysis of these fragmentation patterns allows for the confirmation of the amino acid structure and the presence of the hydroxyl substituent on the cyclohexane ring.

Table 3: Predicted Key Mass Spectrometry Fragments for (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid

| Ion Description | Formula of Ion | Predicted m/z | Neutral Loss |

| Protonated Molecule | [C₈H₁₅NO₃ + H]⁺ | 174.112 | - |

| Loss of Water | [C₈H₁₄NO₂]⁺ | 156.102 | H₂O (18 Da) |

| Loss of Ammonia | [C₈H₁₃O₃]⁺ | 157.086 | NH₃ (17 Da) |

| Loss of Formic Acid (H₂O + CO) | [C₇H₁₄N]⁺ | 128.107 | H₂O + CO (46 Da) |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography provides the most definitive and unambiguous method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique can precisely measure bond lengths, bond angles, and torsion angles, thereby establishing the absolute configuration of chiral centers and revealing the molecule's preferred conformation and packing arrangement in the crystal lattice.

While a specific crystal structure for (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid is not widely published, analysis of closely related structures provides strong predictive power. Studies on substituted cyclohexanecarboxylic acid derivatives consistently show that the cyclohexane ring adopts a stable chair conformation in the solid state. nih.govresearchgate.netresearchgate.net This conformation minimizes both angle strain and torsional strain.

In a chair conformation, the substituents can occupy either axial or equatorial positions. There is a strong thermodynamic preference for bulky groups to reside in the more sterically favorable equatorial position to avoid destabilizing 1,3-diaxial interactions. youtube.com For (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid, both the -(CH(NH₂)COOH) group and the -OH group are significant substituents. In the lowest energy conformation, it is highly probable that the cyclohexane ring exists in a chair form with the bulky amino acid moiety in an equatorial position. The hydroxyl group at the C4 position could be either cis or trans relative to the amino acid group, leading to diequatorial (trans) or axial-equatorial (cis) arrangements, with the diequatorial conformation generally being more stable.

The crystal packing of amino acids is dominated by an extensive network of hydrogen bonds. rsc.org In its zwitterionic form, (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid possesses multiple hydrogen bond donors and acceptors.

Donors: The three protons of the ammonium group (-NH₃⁺), the proton of the hydroxyl group (-OH), and potentially the C-H bonds.

Acceptors: The two oxygen atoms of the carboxylate group (-COO⁻) and the oxygen of the hydroxyl group (-OH).

Chromatographic Methods for Stereoisomer Separation and Purity Assessment (e.g., SFC)

The presence of multiple chiral centers in (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid necessitates the use of sophisticated chromatographic techniques to separate its stereoisomers and assess its enantiomeric and diastereomeric purity. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and green alternative to traditional high-performance liquid chromatography (HPLC) for chiral separations. selvita.com The use of supercritical carbon dioxide as the primary mobile phase, often modified with a small percentage of an organic solvent, leads to lower viscosity and higher diffusivity, resulting in faster and more efficient separations. selvita.com

For the separation of underivatized amino acids like (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid, polysaccharide-based chiral stationary phases (CSPs) have shown considerable promise. nih.gov Columns based on cellulose (B213188) or amylose (B160209) derivatives, such as cellulose tris(3,5-dichlorophenylcarbamate), can offer excellent chiral recognition capabilities for a wide range of amino acids. nih.gov The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which allows for the discrimination between enantiomers.

A hypothetical SFC method for the analysis of the stereoisomers of 2-Amino-2-(4-hydroxycyclohexyl)acetic acid is presented in the table below.

Table 1: Illustrative SFC Method for Stereoisomer Separation

| Parameter | Value |

| Column | Chiral Cellulose-based CSP (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Supercritical CO₂ / Ethanol with 0.1% Trifluoroacetic Acid (85:15 v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 210 nm |

This method would be expected to resolve the different stereoisomers, allowing for their individual quantification and the determination of the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) of a given sample. The purity assessment is critical for ensuring the desired pharmacological activity and minimizing potential off-target effects.

Dynamic Conformational Studies

The conformational flexibility of the cyclohexane ring and the rotation around single bonds impart a dynamic character to the structure of (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid. Understanding these dynamic processes is crucial for a complete picture of the molecule's behavior in solution.

The primary flexible domains in (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid are the rotatable bonds connecting the amino acid moiety to the cyclohexane ring and the bonds within the amino acid group itself. The rotation around the Cα-C(cyclohexyl) bond is subject to a rotational energy barrier, which can be influenced by the steric bulk of the substituents on both the cyclohexane ring and the α-carbon.

Table 2: Estimated Rotational Energy Barriers for Key Bonds

| Bond | Estimated Rotational Barrier (kcal/mol) | Notes |

| Cα - C(cyclohexyl) | 4 - 6 | Influenced by 1,3-diaxial-like interactions in the transition state. |

| Cα - COOH | 3 - 5 | Dependent on intramolecular hydrogen bonding possibilities. |

| Cα - NH₂ | 2 - 4 | Generally lower barrier compared to bulkier groups. |

These are estimated values based on general principles and data for analogous molecules.

The conformational equilibrium of the cyclohexane ring in (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid is primarily dictated by the preference of its substituents to occupy the more spacious equatorial position to minimize steric strain. This steric hindrance arises from 1,3-diaxial interactions, where an axial substituent experiences repulsion from the axial hydrogens on the same side of the ring. wikipedia.org

The preference for the equatorial position is quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane. wikipedia.org For the 4-hydroxycyclohexyl moiety, the hydroxyl group has a relatively modest A-value. The amino acid substituent at the 1-position is significantly bulkier.

In the case of a trans relationship between the 1-(S)-2-aminoacetic acid group and the 4-hydroxyl group, both substituents can occupy equatorial positions in a chair conformation, which would be the most stable arrangement. In a cis relationship, one substituent must be axial while the other is equatorial. Given the larger steric bulk of the amino acid group, the conformer with the amino acid group in the equatorial position and the hydroxyl group in the axial position would be favored.

Table 3: Conformational Preferences of 4-Substituted Cyclohexylacetic Acid Analogs

| Substituent at C-4 | A-value (kcal/mol) | Preferred Conformation of the Acetic Acid Group at C-1 | Rationale |

| -OH | ~0.6 - 1.0 | Equatorial | Minimizes 1,3-diaxial interactions, leading to greater stability. |

| -CH(NH₂)COOH | > 2.0 (estimated) | Strongly Equatorial | The bulky amino acid group experiences significant steric strain in the axial position. |

Computational and Theoretical Investigations

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational tools used to predict and analyze the interaction of a small molecule (ligand) with a macromolecular target, typically a protein.

Prediction of Binding Modes and Affinities with Target Proteins

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid, this process involves generating multiple possible conformations of the molecule and fitting them into the active site of a target protein. A scoring function is then used to estimate the binding affinity for each pose, with lower binding energy values suggesting a more favorable interaction.

Key interactions governing the binding of (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid would include:

Hydrogen Bonds: The amino (-NH2), carboxyl (-COOH), and hydroxyl (-OH) groups are potent hydrogen bond donors and acceptors, capable of forming strong, specific interactions with polar residues in a protein's active site.

Electrostatic Interactions: The charged amino and carboxyl groups can form salt bridges with oppositely charged amino acid residues like aspartic acid, glutamic acid, lysine, or arginine.

The chair conformation of the cyclohexane (B81311) ring is its most stable form and is crucial for determining its fit within a binding pocket. kg.ac.rs Docking studies on various cyclohexane derivatives have demonstrated their ability to effectively bind to diverse biological targets, including enzymes and receptors. kg.ac.rsnih.gov

Table 1: Illustrative Docking Results for (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid with a Hypothetical Kinase Target

| Parameter | Value/Description |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Key Hydrogen Bonds | Amino group with Asp145; Hydroxyl group with Ser78; Carboxyl group with Lys65 |

| Key Hydrophobic Interactions | Cyclohexyl ring with Leu22, Val30, Ile130 |

| Electrostatic Interactions | Carboxyl group with Lys65 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a molecular docking study.

Ligand-Protein Interaction Dynamics

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. scispace.com An MD simulation calculates the motion of every atom in the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the interacting components. ijbiotech.com For (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid, an MD simulation could reveal:

The stability of the key hydrogen bonds and hydrophobic contacts identified in docking.

The role of water molecules in mediating interactions between the ligand and the protein.

Conformational changes in the protein or ligand upon binding. nih.gov

An estimation of the binding free energy that is often more accurate than docking scores alone.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to determine the electronic structure, energy, and properties of molecules with high accuracy. nih.gov

Conformational Energy Landscapes of (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic Acid and its Derivatives

A molecule's conformation—its three-dimensional shape—is critical to its biological activity. (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid has several rotatable bonds, leading to a complex conformational landscape. QC methods, such as Density Functional Theory (DFT), can be used to calculate the energy of different conformers. nih.gov

The analysis involves systematically rotating the key dihedral angles—such as those in the amino acid backbone and the bond connecting the cyclohexyl ring—to map out the potential energy surface. nih.govacs.org This map reveals the low-energy, stable conformations (local minima) and the energy barriers (transition states) that separate them. nih.gov For this specific molecule, key factors influencing conformer stability would be intramolecular hydrogen bonds between the amino, carboxyl, and hydroxyl groups, as well as the steric hindrance imposed by the bulky cyclohexyl ring. researchgate.net

Table 2: Hypothetical Relative Energies of Key Conformers

| Conformer | Key Dihedral Angle (N-Cα-C-C_ring) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

|---|---|---|---|

| A (Global Minimum) | 180° (anti) | 0.00 | H-bond between -NH2 and -OH |

| B | 60° (gauche) | +1.25 | H-bond between -NH2 and C=O |

| C | -60° (gauche) | +2.10 | Steric clash |

Note: This table is illustrative, demonstrating how quantum chemical calculations can rank the stability of different molecular conformations.

Transition State Analysis for Reaction Pathways

QC calculations are instrumental in studying chemical reactions by identifying and characterizing the transition state—the highest energy point along a reaction coordinate. By calculating the energy of the transition state relative to the reactants, the activation energy barrier for a reaction can be determined. This analysis could be applied to understand potential metabolic pathways of (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid, such as oxidation of the hydroxyl group or enzymatic degradation, or to optimize its chemical synthesis.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential features a molecule must possess to be recognized by a biological target. nih.gov

A pharmacophore model for (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid would be an abstract 3D arrangement of its key chemical features. nih.gov Based on its structure, these features would likely include:

A Hydrogen Bond Donor (HBD) from the primary amine.

A Hydrogen Bond Acceptor (HBA) from the carboxyl group.

A positive ionizable feature from the protonated amine.

A negative ionizable feature from the deprotonated carboxyl group.

A Hydrogen Bond Donor/Acceptor from the hydroxyl group.

A Hydrophobic (HY) feature representing the cyclohexyl ring.

Once a pharmacophore model is established, it can be used as a 3D query for virtual screening of large chemical databases. nih.gov This process rapidly filters millions of compounds to identify those that match the pharmacophoric features, significantly narrowing the field of candidates for further experimental testing. This approach is highly effective for discovering new molecules with potentially similar biological activity but different chemical scaffolds. arxiv.org

Table 3: Key Pharmacophoric Features of (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid

| Feature Type | Molecular Group | Role in Binding |

|---|---|---|

| Hydrogen Bond Donor | -NH2, -OH | Directional interaction with acceptors (e.g., C=O) |

| Hydrogen Bond Acceptor | -COOH, -OH | Directional interaction with donors (e.g., -NH) |

| Hydrophobic | Cyclohexyl Ring | Interaction with non-polar pockets |

| Positive Ionizable | -NH3+ (at physiological pH) | Electrostatic interaction/Salt bridge |

| Negative Ionizable | -COO- (at physiological pH) | Electrostatic interaction/Salt bridge |

In Silico Prediction of Biological Activity Profiles

Computational, or in silico, methods are pivotal in modern drug discovery for forecasting the biological activity of chemical compounds before their synthesis and experimental testing. nih.gov These predictive models utilize a compound's chemical structure to estimate its likely interactions with biological targets, potential therapeutic effects, and other pharmacological properties. bmc-rm.org For novel molecules like (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid, a non-canonical amino acid, these techniques offer a preliminary screening to identify promising avenues for further research. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and specialized software like PASS (Prediction of Activity Spectra for Substances) are commonly employed to generate these profiles. imist.mardd.edu.iq

The general principle behind these predictions involves analyzing the structural features of a query molecule and comparing them to vast databases of compounds with known biological activities. bmc-rm.org By identifying structure-activity relationships, these algorithms can extrapolate and predict the activity spectrum for a new chemical entity. nih.govbmc-rm.org For instance, the PASS online platform predicts over 4,000 types of biological effects, including pharmacological mechanisms, specific toxicities, and metabolic pathways, based on the structural formula of a compound. scialert.net The predictions are typically expressed as a probability of activity (Pa) and inactivity (Pi).

While no specific in silico studies have been published for (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid, predictive models can be applied to generate a hypothetical biological activity profile. Based on its structure—a non-canonical amino acid featuring a cyclohexyl ring—computational tools would analyze these fragments to predict potential interactions with various biological targets. The presence of the amino acid moiety suggests possible interactions with enzymes and transporters involved in amino acid metabolism and signaling, while the hydroxycyclohexyl group could influence binding to a range of receptors and enzymes.

The following tables represent an illustrative output that could be generated from such predictive software. The activities listed are hypothetical and serve to demonstrate the type of data produced by in silico screening tools.

Table 1: Predicted Pharmacotherapeutic Effects of (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid

This table outlines potential therapeutic applications predicted based on the compound's structure. The 'Probability to be Active (Pa)' score indicates the likelihood of the compound exhibiting the specified effect.

| Predicted Therapeutic Effect | Probability to be Active (Pa) |

| Nootropic (Cognition Enhancer) | 0.455 |

| Anxiolytic | 0.389 |

| Anticonvulsant | 0.312 |

| Neuroprotective Agent | 0.298 |